molecular formula C9H6ClNO B1265610 2-(4-Chlorophenyl)-3-oxopropanenitrile CAS No. 62538-21-0

2-(4-Chlorophenyl)-3-oxopropanenitrile

Cat. No. B1265610
CAS RN: 62538-21-0
M. Wt: 179.6 g/mol
InChI Key: DAEXXSXAEMFPHQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-oxopropanenitrile is a chemical compound that has garnered attention in various fields of chemistry and pharmacology due to its unique structural and chemical properties. Although the specific compound of interest wasn't directly found in the literature, similar compounds have been studied extensively, offering insights into potential synthesis pathways, molecular structures, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related chlorophenyl compounds typically involves reactions under specific conditions with appropriate reagents. For instance, one method for synthesizing thiophene-containing compounds, which share structural similarities with this compound, involves the reaction of malononitrile with carbon disulfide in the presence of potassium carbonate, followed by cyclization processes (Mabkhot et al., 2016). These methods emphasize the importance of selecting suitable reagents and conditions to achieve desired structural configurations.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds can be elucidated through various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. Studies have shown that these compounds exhibit specific geometric parameters stabilized by intramolecular interactions, which can be optimized and analyzed using density functional theory (DFT) calculations (Kumar et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving chlorophenyl compounds often include cyclization and conjugation processes, leading to the formation of heterocyclic structures with significant biological activities. For example, manganese(III) acetate-mediated oxidative cyclizations have been utilized to synthesize dihydrofuran carbonitriles containing heterocycles, demonstrating the versatility of these compounds in chemical synthesis (Yılmaz et al., 2005).

Physical Properties Analysis

The physical properties of chlorophenyl compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular configuration. X-ray diffraction studies provide valuable information on the crystalline structures, revealing the presence of halogen interactions and hydrogen bonding that contribute to the compound's stability and physical characteristics (Hassanain et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of chlorophenyl compounds are closely related to their electronic configuration, as evidenced by HOMO-LUMO analysis and NBO analysis. These studies reveal the charge distribution within the molecule and the potential for intramolecular charge transfer, providing insights into the compound's chemical behavior and potential applications (Wazzan et al., 2016).

Scientific Research Applications

Synthesis and Mechanism Studies

  • Alternative Synthesis Methods: An alternative synthesis method for 2-(1,3-dithian-2-ylidene)-acetonitrile, involving 3-(4-chlorophenyl)-3-oxopropanenitrile as a starting material, was reported. This process achieved a 75% overall yield, with the methanolysis of the intermediate compound occurring via three possible intermediates (Ferreira & Figueroa-Villar, 2014).

Applications in Organic Chemistry

  • Oxidative Cyclizations: The compound has been used in oxidative cyclizations with conjugated alkenes, leading to the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This process was mediated by manganese(III) acetate, yielding products in good yields (45-93%) (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Novel Compound Synthesis

  • Thiophene and 1,3,4-Thiadiazole Derivatives: The compound reacts with phenylisothiocyanate, leading to the formation of novel 1,3,4-thiadiazole derivatives. This process involves intermediates that further react to form polysubstituted thiophenes (Farag, Dawood, & Kandeel, 1997).

Corrosion Inhibition

  • Corrosion Inhibitor for Metals: Derivatives of 3-oxopropanenitrile, including those with a 4-chlorophenyl group, have been investigated as corrosion inhibitors for metals such as zinc. These compounds demonstrated significant inhibition efficiencies, suggesting potential applications in protecting metal surfaces (Fouda & Abdallah, 2010).

Dyeing and Textile Industry

  • Eco-Friendly Dyeing Process: 3-(3-Chloropheney)-2-((4-substituted) diazenyl)-3-oxopropanenitrile has been used in creating azo-based dispersed dyes for dyeing polypropylene fabrics. This process is notable for its environmental friendliness, utilizing supercritical carbon dioxide instead of water (Elmaaty et al., 2019).

properties

IUPAC Name

2-(4-chlorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEXXSXAEMFPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978129
Record name 2-(4-Chlorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62538-21-0
Record name 4-Chloro-α-formylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62538-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-(p-chlorophenyl)-2-formyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062538210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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